N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine
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Overview
Description
N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is an organic compound that belongs to the class of aromatic amines This compound features a phenylene-1,3-diamine core substituted with an n-hexyl group at the N1 position and a 4-methoxybenzyl group at the N3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available phenylene-1,3-diamine.
Alkylation: The N1 position is alkylated using n-hexyl bromide in the presence of a base such as potassium carbonate.
Benzylation: The N3 position is then benzylated using 4-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N1-(n-Hexyl)-N3-(4-methoxyphenyl)-phenylene-1,3-diamine
- N1-(n-Hexyl)-N3-(4-methylbenzyl)-phenylene-1,3-diamine
- N1-(n-Hexyl)-N3-(4-ethoxybenzyl)-phenylene-1,3-diamine
Uniqueness
N1-(n-Hexyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is unique due to the presence of both the n-hexyl and 4-methoxybenzyl groups, which confer specific chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-N-hexyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-3-4-5-6-14-21-18-8-7-9-19(15-18)22-16-17-10-12-20(23-2)13-11-17/h7-13,15,21-22H,3-6,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHXHBLXNIRYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=CC=C1)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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